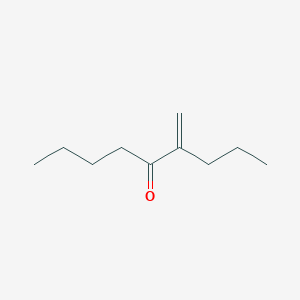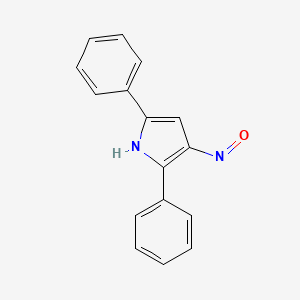
2,5-Diphenyl-3-nitrosopyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3-nitrosopyrrole is a chemical compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrole ring, which is further substituted with two phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-nitrosopyrrole typically involves the nitration of 2,5-diphenylpyrrole. One common method includes the reaction of 2,5-diphenylpyrrole with nitrosyl chloride (NOCl) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-3-nitrosopyrrole undergoes various chemical reactions, including:
Reduction: Reduction of the nitroso group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Dimeric and trimeric products, such as 2,2′,5,5′-tetraphenyl-3,3′-bipyrrole.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,5-Diphenyl-3-nitrosopyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-nitrosopyrrole involves its interaction with molecular targets through the nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
2,5-Diphenylpyrrole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Nitrosopyrrole: Similar structure but without the phenyl substitutions, leading to different reactivity and applications.
2,3,5-Triphenylpyrrole:
Properties
CAS No. |
75096-67-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-nitroso-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12N2O/c19-18-15-11-14(12-7-3-1-4-8-12)17-16(15)13-9-5-2-6-10-13/h1-11,17H |
InChI Key |
QWYPKPHVYMSSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


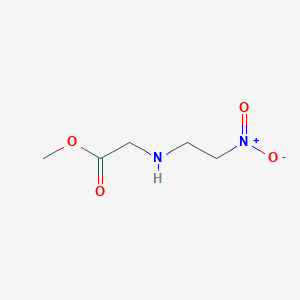

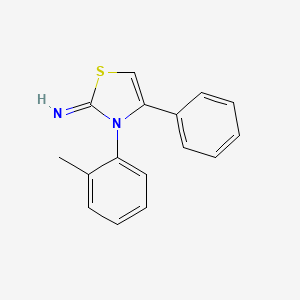
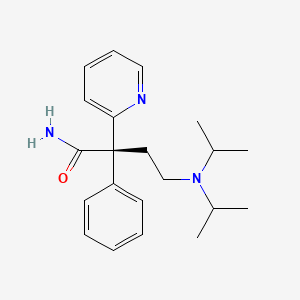
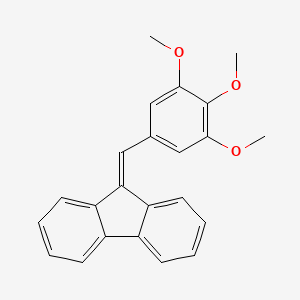
![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
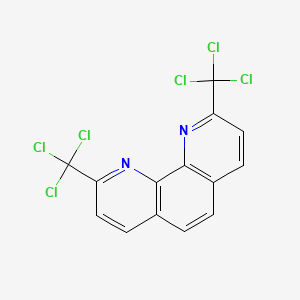
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
